molecular formula C11H18BN3O2 B13727730 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine

Cat. No.: B13727730
M. Wt: 235.09 g/mol
InChI Key: RVXLKSMNCNRELL-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine: is a chemical compound that features a pyridine ring substituted with a dioxaborolane group and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine typically involves the borylation of a pyridine derivative. One common method is the reaction of 2,4-diaminopyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amine groups to corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the dioxaborolane group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: In biological research, the compound can be used as a probe or ligand in studies involving enzyme interactions or receptor binding.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties .

Mechanism of Action

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane group can act as a Lewis acid, facilitating reactions with nucleophiles. The amine groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comparison: Compared to these similar compounds, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine is unique due to the presence of two amine groups on the pyridine ringThe dioxaborolane group provides additional versatility in chemical reactions, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H18BN3O2

Molecular Weight

235.09 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine

InChI

InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3,(H4,13,14,15)

InChI Key

RVXLKSMNCNRELL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2N)N

Origin of Product

United States

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